molecular formula C14H16ClN3O B5776670 4-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide

4-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide

Cat. No. B5776670
M. Wt: 277.75 g/mol
InChI Key: RYIHQSMSVIAQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This chemical compound is also known as 'CEP-33779' and belongs to the class of benzamides.

Mechanism of Action

The mechanism of action of CEP-33779 involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a key role in the regulation of various cellular processes such as inflammation, cell proliferation, and apoptosis. CEP-33779 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the inhibition of the expression of various pro-inflammatory genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, CEP-33779 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

CEP-33779 has several advantages for lab experiments. It is a highly specific inhibitor of the NF-κB pathway and has been extensively studied for its potential applications in various fields of scientific research. However, one of the limitations of CEP-33779 is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the multi-step synthesis method of CEP-33779 can be time-consuming and expensive.

Future Directions

For the study of CEP-33779 include the development of more efficient synthesis methods and the study of its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 4-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide involves the reaction of 4-chlorobenzoic acid with ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N-ethyl-N-methylamine to obtain the final product, CEP-33779. The overall synthesis method is a multi-step process that involves the use of various reagents and solvents.

Scientific Research Applications

CEP-33779 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CEP-33779 has also been studied for its potential use in cancer treatment as it has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, CEP-33779 has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-chloro-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-4-18-10(3)13(9(2)17-18)16-14(19)11-5-7-12(15)8-6-11/h5-8H,4H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIHQSMSVIAQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14744599
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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